11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo(1,2-c:1',5'-a)quinazoline
Übersicht
Beschreibung
U 90042 is a GABAA receptor ligand with sedative and hypnotic properties.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
U-90042 acts as a GABA A agonist , primarily at the α1, α3, and α6 subtypes. It has been shown to produce sedation and ataxia in animal models without causing amnesia, which suggests its potential use in developing sedative/hypnotic drugs with fewer cognitive side effects .
Therapeutic Potential
The compound has been studied for its therapeutic potential in various models. For example, it does not produce amnesia and can block the amnestic effect of diazepam, indicating a different subtype affinity which could be beneficial in treating conditions that require sedation without cognitive impairment .
Antimicrobial Activity
While not directly related to U-90042, compounds with similar structures have shown good antimicrobial potential. This suggests that U-90042 could be modified or serve as a lead compound for developing new antimicrobial agents .
Anticancer Research
Again, while not directly related to U-90042, compounds with similar structures have been evaluated for their anticancer properties using assays like the MTT test to measure mitochondrial enzyme activity in living cells .
Biological Potential
Indole derivatives with structures similar to U-90042 have shown clinical and biological applications, including anti-inflammatory and analgesic activities .
Synthetic Chemistry
The oxadiazole moiety present in U-90042 is known for its synthetic utility and has been used to create novel drug molecules due to its better hydrolytic and metabolic stability compared to amides .
Wikipedia - U-90042 JPET - U-90042 BMC Chemistry - Synthesis and therapeutic potential MDPI - Synthesis, Anticancer Evaluation Springer - Biological potential of indole derivatives BMC Chemistry - Design, synthesis, biological activity
Wirkmechanismus
Target of Action
U-90042, also known as 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1’,2’-c]quinazoline, primarily targets the GABA A receptors . It has a high affinity for the α1, α3, and α6 subtypes of the GABA A receptor .
Mode of Action
U-90042 acts as a GABA A agonist . It binds to the α1, α3, and α6 subtypes of the GABA A receptor with Ki values of 7.8nM, 9.5nM, and 11.0nM respectively . This binding enhances the effect of the neurotransmitter GABA, leading to an increase in the frequency of chloride channel opening, hyperpolarization of the cell membrane, and inhibition of the action potential .
Biochemical Pathways
The primary biochemical pathway affected by U-90042 is the GABAergic system . By acting as an agonist at the GABA A receptor, U-90042 enhances the inhibitory effects of GABA in the central nervous system . This leads to sedation, ataxia, and prolongation of sleeping time .
Pharmacokinetics
Given its sedative and hypnotic effects, it can be inferred that it is likely to be well-absorbed and distributed in the central nervous system .
Result of Action
U-90042 produces sedation and ataxia, and prolongs sleeping time in mice, rats, and monkeys . This suggests that it may have a different subtype affinity compared to benzodiazepine drugs .
Eigenschaften
IUPAC Name |
3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c18-10-3-4-12-11(7-10)15-19-5-6-23(15)17-13(20-8-24(12)17)14-21-16(25-22-14)9-1-2-9/h3-4,7-9H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPSAAPUJUVQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=C4N5CCN=C5C6=C(N4C=N3)C=CC(=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158771 | |
Record name | 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo(1,2-c:1',5'-a)quinazoline | |
CAS RN |
134516-99-7 | |
Record name | 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1′,2′-c]quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134516-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | U 90042 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134516997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.